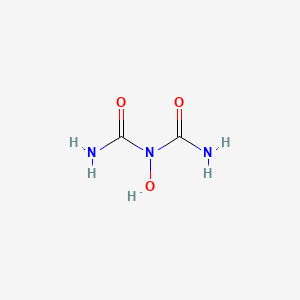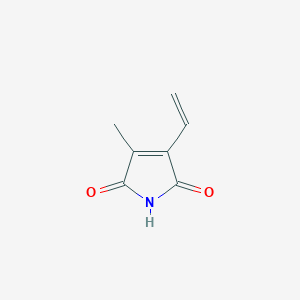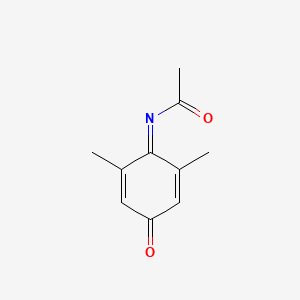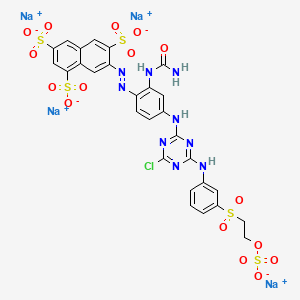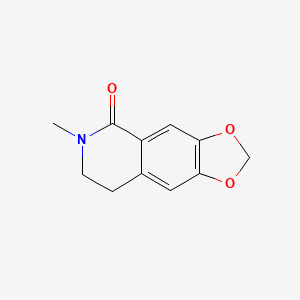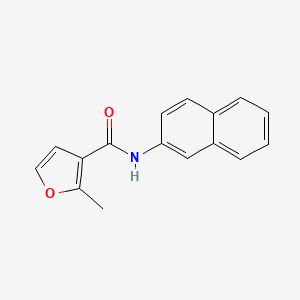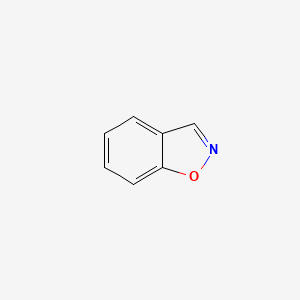
1,2-苯并异恶唑
概述
描述
1,2-Benzisoxazole (also known as 1,2-benzisoxazol-3-one) is an organic compound belonging to the group of heterocyclic aromatic compounds. It is an aromatic hydrocarbon with a five-membered ring structure composed of one oxygen and four carbon atoms. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. 1,2-Benzisoxazole has a wide range of applications in the pharmaceutical and chemical industries, including as an intermediate in the synthesis of various drugs and as a reagent in various organic reactions.
科学研究应用
生物活性与药物设计:苯并恶唑、1,2-苯并异恶唑和 2,1-苯并异恶唑由于它们与生物系统中的水介质相互作用,模拟了它们与明确水分子相互作用,因此在药物设计中非常重要。这种理解有助于预测稳定药物设计中几何系统的结构、能量和相互作用 (Kabanda 和 Ebenso,2013)。
合成和药物应用:1,2-苯并异恶唑衍生物因其合成多功能性和药物应用而受到认可,特别是由于它们的高治疗特性。这些特性导致它们用于合成各种化疗药物 (Shastri,2016)。
多药理学的特权结构:1,2-苯并异恶唑衍生物被认为是特权结构,因为它们能够与多种生物学上重要的蛋白质结合。它们在治疗中枢神经系统疾病中特别重要,佐匹克隆、利培酮、帕利哌酮和伊洛匹酮等化合物是临床例证 (Uto,2016)。
抗精神病药和抗惊厥药的开发:基于苯并异恶唑的药物,包括某些抗精神病药(利培酮、帕利哌酮、伊洛匹酮)和一种抗惊厥药(佐匹克隆),突出了 1,2-苯并异恶唑化合物的治疗相关性 (Uto,2015)。
有机合成中间体:1,2-苯并异恶唑在有机合成中充当有价值的中间体,为制备各种杂环化合物提供途径,并在染料、聚合物和单体的制造中得到应用 (Serrano 等人,2017)。
抗菌和抗癌应用:基于苯并异恶唑骨架的新型 DNA 促旋酶抑制化合物对革兰氏阳性菌和难以培养的革兰氏阴性菌表现出有效的活性,也表明了抗癌应用的潜力 (Basarab 等人,2015)。
高效合成方法:已经开发出改进的合成 1,2-苯并异恶唑衍生物的方法,例如微波促进的亲核芳香取代,有助于有效生产这些化合物 (Smith 等人,2010)。
光化学和反应机理:对 1,2-苯并异恶唑的光化学的研究提供了对反应机理和中间体形成的见解,有助于更好地理解其化学行为 (Nunes 等人,2016)。
用于癌症治疗的磷酰二胺酸酯:作为需要生物还原活化的前药设计的 1,2-苯并异恶唑磷酰二胺酸酯显示出作为新型抗癌治疗的希望。它们的机制涉及苯并异恶唑部分的酶促还原,导致细胞毒性磷酰胺芥释放 (Jain 和 Kwon,2003)。
作用机制
Target of Action
1,2-Benzisoxazole has been found to interact with various targets. It has shown antibiotic activity against multi-drug resistant Acinetobacter baumannii . It also interacts with enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . In the context of antipsychotic drugs, it has been found to block dopamine D2 receptors in the mesolimbic region .
Mode of Action
The mode of action of 1,2-Benzisoxazole varies depending on the target. For instance, in its role as an antibiotic, it inhibits the growth of Acinetobacter baumannii . As an antipsychotic, it blocks dopamine D2 receptors, which are associated with increased dopaminergic activity .
Biochemical Pathways
1,2-Benzisoxazole affects various biochemical pathways. In the case of Acinetobacter baumannii, it interferes with the metabolic pathways involving 4-hydroxybenzoate . In the context of antipsychotics, it influences the dopaminergic pathways in the mesolimbic region .
Pharmacokinetics
Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide, is known to have a long half-life (63-69h in healthy volunteers), allowing for once or twice-daily dosing . Since zonisamide is metabolized by cytochrome p450, liver enzyme-inducing antiepileptic drugs will increase zonisamide clearance, and dosage adjustments may be necessary when it is used in combination with certain antiepileptic drugs .
Result of Action
The result of 1,2-Benzisoxazole’s action depends on its target. As an antibiotic, it inhibits the growth of Acinetobacter baumannii . As an antipsychotic, it reduces symptoms associated with increased dopaminergic activity .
Action Environment
The action of 1,2-Benzisoxazole can be influenced by environmental factors. For instance, the presence of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are exhibited as anticonvulsant actions . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug and intensity of drug metabolism . These scaffolds and their analogues are extended for the utilization towards fabrication of a spectrum of functional materials in synthetic chemistry and also widely witnessed in diverse valuable drug molecules .
生化分析
Biochemical Properties
1,2-Benzisoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified to interact with chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in metabolic pathways . These interactions are essential for its antibacterial activity against multi-drug resistant pathogens like Acinetobacter baumannii .
Cellular Effects
1,2-Benzisoxazole influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial properties are linked to its ability to disrupt the metabolic processes of pathogenic bacteria, leading to cell death . Additionally, 1,2-Benzisoxazole exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells .
Molecular Mechanism
The molecular mechanism of 1,2-Benzisoxazole involves binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. It binds to enzymes like chorismate pyruvate-lyase, inhibiting their activity and disrupting essential metabolic pathways in bacteria . This inhibition leads to the accumulation of toxic intermediates, ultimately causing bacterial cell death. In cancer cells, 1,2-Benzisoxazole modulates gene expression to induce apoptosis and inhibit cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Benzisoxazole change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,2-Benzisoxazole remains stable under specific conditions, maintaining its antibacterial and anticancer activities over extended periods
Dosage Effects in Animal Models
The effects of 1,2-Benzisoxazole vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur. For instance, high doses of 1,2-Benzisoxazole can lead to hepatotoxicity and nephrotoxicity in animal models . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1,2-Benzisoxazole is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing the overall metabolic state of cells. For example, its interaction with chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase disrupts the synthesis of essential metabolites in bacteria, leading to their antibacterial effects . Additionally, 1,2-Benzisoxazole may modulate metabolic pathways in cancer cells, contributing to its anticancer properties .
Transport and Distribution
Within cells and tissues, 1,2-Benzisoxazole is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity. For instance, the compound’s distribution in bacterial cells is crucial for its antibacterial effects, as it needs to reach its target enzymes to exert its inhibitory action . Similarly, its distribution in cancer cells determines its efficacy in inducing apoptosis and inhibiting cell proliferation .
Subcellular Localization
The subcellular localization of 1,2-Benzisoxazole is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In bacteria, 1,2-Benzisoxazole localizes to the cytoplasm, where it interacts with target enzymes . In cancer cells, its subcellular localization may influence its ability to modulate gene expression and induce apoptosis .
属性
IUPAC Name |
1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZQTRPPVKQPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181567 | |
| Record name | Benz(d)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-95-4 | |
| Record name | 1,2-Benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(d)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[d]isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D879RKM5NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-benzisoxazole?
A1: The molecular formula of 1,2-benzisoxazole is C7H5NO, and its molecular weight is 119.12 g/mol.
Q2: How can 1,2-benzisoxazole derivatives be characterized spectroscopically?
A2: Common spectroscopic techniques used for characterizing 1,2-benzisoxazole derivatives include:
- Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, such as C=N stretching, C-O stretching, and aromatic C-H stretching. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure, including the number and types of hydrogen and carbon atoms, as well as their connectivity. Both 1H NMR and 13C NMR are commonly employed. [, , , , , , , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structure elucidation. Techniques like FAB-MS are frequently used. [, , , , , ]
Q3: What are some common synthetic approaches to 1,2-benzisoxazoles?
A3: Several methods have been reported for synthesizing 1,2-benzisoxazoles, including:
- Cyclization of o-hydroxyaryl ketoximes: This approach, often mediated by polyphosphoric acid or other dehydrating agents, is widely employed. [, ]
- Modified Boekelheide Rearrangement: This method involves the conversion of 1,2-benzisoxazole N-oxides to 3-chloromethyl-1,2-benzisoxazoles using phosphorus oxychloride in the presence of organic bases. []
- TBAF-Mediated 1,3-Dipolar Cycloaddition: This approach involves the in situ generation of nitrile oxides and benzyne, which rapidly react to form 1,2-benzisoxazoles in good yields. []
Q4: How does the substituent at the 3-position influence the reactivity of 1,2-benzisoxazoles?
A4: The substituent at the 3-position plays a crucial role in the reactivity and biological activity of 1,2-benzisoxazoles. For example, 3-amino-1,2-benzisoxazoles can be synthesized via a novel route involving 2-[(isopropylideneamino)oxy]benzonitrile, offering a pathway to diverse isoxazolo[3,4,5-ef][1,4]benzoxazepine ring systems. []
Q5: What types of reactions are 1,2-benzisoxazole 2-oxides known to undergo?
A5: Research indicates that while nitration of 1,2-benzisoxazole 2-oxides proceeds via simple substitution, other reactions, such as bromination, treatment with acetic anhydride, halogen acids, or sodium alkoxide, typically result in the cleavage of the heterocyclic ring. [, ]
Q6: What are the primary therapeutic applications of 1,2-benzisoxazole derivatives?
A6: 1,2-Benzisoxazole derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery. They are primarily recognized for their potential in treating CNS disorders:
- Anticonvulsant Activity: Derivatives like 3-(sulfamoylmethyl)-1,2-benzisoxazole (Zonisamide) act as anticonvulsant agents, potentially by blocking voltage-sensitive sodium channels and reducing T-type calcium currents. [, , ]
- Antipsychotic Activity: Several 1,2-benzisoxazoles, including Risperidone, Paliperidone, and Iloperidone, are clinically used atypical antipsychotics. []
Q7: How does the structure of 1,2-benzisoxazole contribute to its designation as a "privileged structure" in medicinal chemistry?
A7: 1,2-Benzisoxazole is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, particularly within the CNS. This versatility arises from its unique structural features:
- Presence of Polar Groups: The nitrogen and oxygen atoms within the ring, as well as the potential for introducing various substituents, allow for hydrogen bonding and other polar interactions with target proteins. []
Q8: How do structural modifications of 1,2-benzisoxazoles influence their anticonvulsant activity?
A8: Structure-activity relationship (SAR) studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole analogues have revealed key insights:
- Halogenation: Introduction of a halogen atom at the 5-position of the benzisoxazole ring often enhances anticonvulsant activity but may also increase neurotoxicity. []
- Sulfamoyl Group Modification: Modifications to the sulfamoyl group tend to decrease anticonvulsant activity. []
- Alkylation: The activity of monoalkylated compounds might be influenced by metabolic biotransformation. []
Q9: Can you provide examples of how specific substituents on the 1,2-benzisoxazole core affect biological activity?
A9: Certainly, here are a few examples:
- Neuroleptic Activity: Studies on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles revealed that a 6-fluoro substituent on the benzisoxazole ring, along with a (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group at the piperidine nitrogen, led to enhanced potency in climbing mice assays and [3H]spiroperidol binding assays. []
- Cholinesterase Inhibition: In a series of 3-(4-substituted-1-piperidinyl)-6-halo-1,2-benzisoxazole hydrochlorides, a 6-fluoro substituent on the benzisoxazole ring, combined with a 1-morpholine hydrochloride substituent, resulted in the most potent inhibition of acetylcholinesterase. []
Q10: What are the primary metabolic pathways involved in the breakdown of zonisamide?
A10: Zonisamide is primarily metabolized through reductive and conjugative pathways. [] Key steps include:
- Reductive Cleavage: The 1,2-benzisoxazole ring undergoes reductive cleavage, primarily catalyzed by aldehyde oxidase, a cytosolic enzyme. This reaction leads to the formation of 2-sulfamoylacetylphenol, a major metabolite. [, ]
- Conjugation: Both zonisamide and its metabolites can undergo conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion. []
Q11: Are there significant species differences in the metabolism of zonisamide?
A11: Yes, studies have shown interspecies variability in zonisamide metabolism. For example:
- Aldehyde Oxidase Activity: The activity of aldehyde oxidase, a key enzyme involved in zonisamide's reductive metabolism, varies significantly across species. Rabbits, hamsters, mice, and guinea pigs exhibit higher cytosolic aldehyde oxidase activity compared to rats. []
Q12: How has computational chemistry been employed to study 1,2-benzisoxazole derivatives?
A12: Computational tools have proven valuable in understanding and predicting the properties and activities of 1,2-benzisoxazoles:
- Molecular Docking: This technique helps predict the binding modes and affinities of 1,2-benzisoxazole derivatives to target proteins. Studies have utilized molecular docking to assess analgesic and anti-inflammatory activities by targeting nicotinic acetylcholine receptors and COX-2, respectively. []
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models, often derived from computational calculations and experimental data, can correlate structural features of 1,2-benzisoxazoles with their biological activities. These models aid in designing new derivatives with improved potency and selectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
